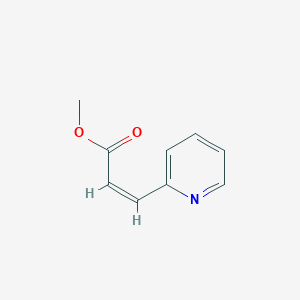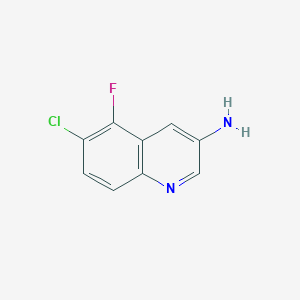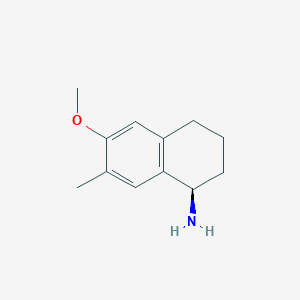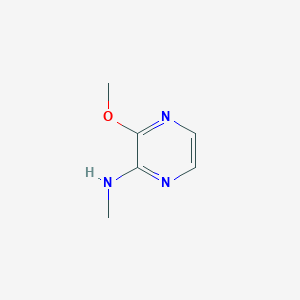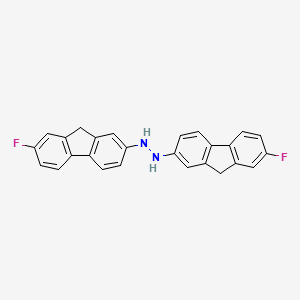
1,2-Bis(7-fluoro-9h-fluoren-2-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(7-fluoro-9h-fluoren-2-yl)hydrazine is a chemical compound known for its unique structure and properties It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond The compound features two fluorenyl groups substituted with fluorine atoms at the 7th position, making it a fluorinated derivative of fluorenyl hydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(7-fluoro-9h-fluoren-2-yl)hydrazine typically involves the reaction of 7-fluoro-9H-fluoren-2-ylamine with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically produced in batch processes, with careful monitoring of temperature, pressure, and reaction time. Post-reaction, the product is subjected to rigorous purification steps to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(7-fluoro-9h-fluoren-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorenyl amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Fluorenone derivatives
Reduction: Fluorenyl amines
Substitution: Various substituted fluorenyl hydrazines depending on the nucleophile used
Aplicaciones Científicas De Investigación
1,2-Bis(7-fluoro-9h-fluoren-2-yl)hydrazine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that fluorinated compounds often exhibit enhanced biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(7-fluoro-9h-fluoren-2-yl)hydrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s fluorinated fluorenyl groups may interact with enzymes or receptors, leading to modulation of their activity. Additionally, the hydrazine moiety can participate in redox reactions, potentially generating reactive intermediates that can affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(9H-fluoren-2-yl)hydrazine: Lacks the fluorine substituents, resulting in different chemical and biological properties.
1,2-Bis(7-chloro-9H-fluoren-2-yl)hydrazine: Contains chlorine instead of fluorine, which can lead to variations in reactivity and stability.
1,2-Bis(7-bromo-9H-fluoren-2-yl)hydrazine: Bromine substitution imparts different electronic and steric effects compared to fluorine.
Uniqueness
1,2-Bis(7-fluoro-9h-fluoren-2-yl)hydrazine is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly valuable in various applications.
Propiedades
Número CAS |
26319-77-7 |
|---|---|
Fórmula molecular |
C26H18F2N2 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
1,2-bis(7-fluoro-9H-fluoren-2-yl)hydrazine |
InChI |
InChI=1S/C26H18F2N2/c27-19-1-5-23-15(11-19)9-17-13-21(3-7-25(17)23)29-30-22-4-8-26-18(14-22)10-16-12-20(28)2-6-24(16)26/h1-8,11-14,29-30H,9-10H2 |
Clave InChI |
DNODHSRDJDYFCH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)NNC3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)F)C6=C1C=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)
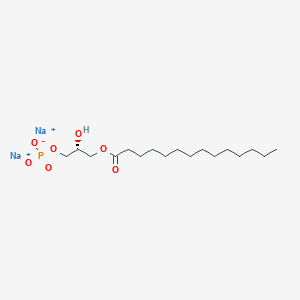
![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)
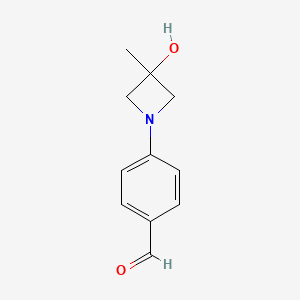


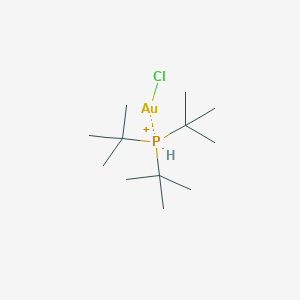
![2-{1-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13147116.png)
